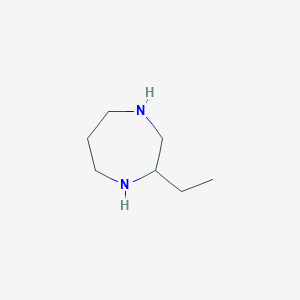

![molecular formula C27H19N7OS B2927339 4-甲基-2-苯基-N-(4-(3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)噻唑-5-甲酰胺 CAS No. 894065-65-7](/img/structure/B2927339.png)

4-甲基-2-苯基-N-(4-(3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

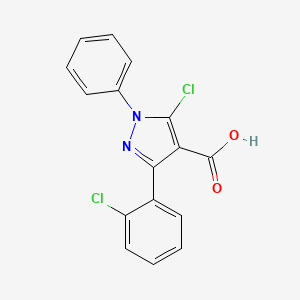

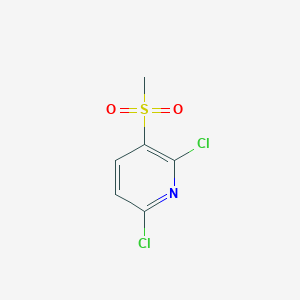

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a phenyl ring, a pyridine ring, and a triazolopyridazine ring . It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .Molecular Structure Analysis

The final structure of the compound was determined by 1 HNMR spectrum . The molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions with distances within the average N–H⋯O bond lengths .Chemical Reactions Analysis

The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学研究应用

c-Met Inhibition for Cancer Therapy

This compound exhibits structural features characteristic of c-Met inhibitors, which are crucial in cancer therapy . c-Met is a protein that, when abnormally activated, can lead to cancer progression and metastasis. The ‘5 atoms regulation’ feature of this compound suggests it can form a specific conformation that allows it to bind effectively to the c-Met kinase domain, thereby inhibiting its activity. This makes it a potential candidate for targeted cancer treatments.

Hydrogen Bond Donor/Acceptor in Drug Design

The long chain in the compound’s structure, containing hydrogen, nitrogen, and oxygen atoms, can act as a hydrogen bond donor or acceptor . This property is significant in drug design as it can influence the solubility, distribution, and binding affinity of the drug within the body, enhancing its efficacy and reducing side effects.

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been shown to possess significant analgesic and anti-inflammatory activities . This compound, with its thiazole ring, could be developed into medications that help manage pain and inflammation, potentially with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Properties

Compounds with triazole rings, such as the one present in this molecule, have been identified as potent antioxidants . Antioxidants are important in preventing oxidative stress, which can damage cells and lead to various diseases, including neurodegenerative disorders and cancer.

Tyrosine Kinase Inhibition

The pyridazinyl and triazolopyridazine moieties in the compound suggest it may act as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, and their inhibition is a well-established approach in treating chronic myeloid leukemia and other cancers.

Pharmacological Enhancer

Due to its ability to form multiple types of chemical bonds, this compound could be used as a pharmacological enhancer to improve the potency and duration of action of other drugs . It could be particularly useful in combination therapies, where it may enhance the therapeutic effects of other active pharmaceutical ingredients.

属性

IUPAC Name |

4-methyl-2-phenyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N7OS/c1-17-24(36-27(29-17)20-5-3-2-4-6-20)26(35)30-21-9-7-18(8-10-21)22-11-12-23-31-32-25(34(23)33-22)19-13-15-28-16-14-19/h2-16H,1H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSAKAUFABYBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)

![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)

![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)